

Pelitinib phase II trials NSCLC

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Compound Focus: Pelitinib

CAS No.: 257933-82-7

Cat. No.: S547959

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Pelitinib (EKB-569) Profile

The table below summarizes the core characteristics of **pelitinib** based on the search results.

Attribute	Description
Drug Name	Pelitinib (EKB-569) [1] [2]
Class	Irreversible EGFR Tyrosine Kinase Inhibitor (TKI) [1] [2] [3]
Primary Target	EGFR (ErbB1) [1] [2]
Additional Targets	HER2 (ErbB2), Src, MEK/ERK, Raf, ABCB1, ABCG2 transporters [1] [3] [4]
Key Mechanism	Covalently binds to cysteine residues in the ATP-binding site [2]
Phase II NSCLC Status	Completed, but development on hold; no recent results available [1] [2]

Detailed Experimental Protocols from Preclinical Studies

The following methodologies are derived from recent preclinical studies investigating **pelitinib**'s novel mechanisms of action.

Protocol: Investigating Anti-Migration & Anti-Invasion Effects

This protocol is based on a 2023 study examining **pelitinib**'s effect on hepatocellular carcinoma (HCC) cell migration and invasion, which provides a framework for similar research in NSCLC [5].

- **Objective:** To investigate the anti-metastatic activities of **pelitinib** and the underlying molecular mechanisms.
- **Cell Lines:** Three HCC cell lines (Huh7, Hep3B, SNU449). Can be adapted for NSCLC cell lines.
- **Key Assays:**
 - **Cell Viability Assay:** To determine cytotoxicity and establish non-cytotoxic doses for migration/invasion tests (e.g., sulforhodamine B assay) [5].
 - **Wound Healing Assay:** To measure 2D cell migration. A scratch is made in a confluent cell monolayer, and wound closure is monitored after **pelitinib** treatment [5].
 - **Transwell Invasion Assay:** To assess 3D invasion through a Matrigel-coated membrane towards a chemoattractant [5].
 - **Spheroid Invasion Assay:** Multicellular tumor spheroids are embedded in collagen and treated with **pelitinib** to visualize invasive protrusions [5].
- **Molecular Analysis:**
 - **Gelatin Zymography:** To examine the activity of matrix metalloproteinases (MMP-2 and MMP-9) [5].
 - **Immunoblotting (Western Blot):** To measure expression levels of:
 - Epithelial-mesenchymal transition transcription factors (EMT-TFs): Twist1, Snail1, ZEB1.
 - EMT markers: E-cadherin (upregulated), N-cadherin (downregulated).
 - Signaling pathways: Phospho- and total proteins of MAPK (ERK, JNK, p38) and Akt [5].
 - **Gene Knockdown:** Using Twist1 siRNA to confirm its role in **pelitinib**'s inhibitory effects [5].

Protocol: Evaluating Biomarker-Driven Drug Sensitivity

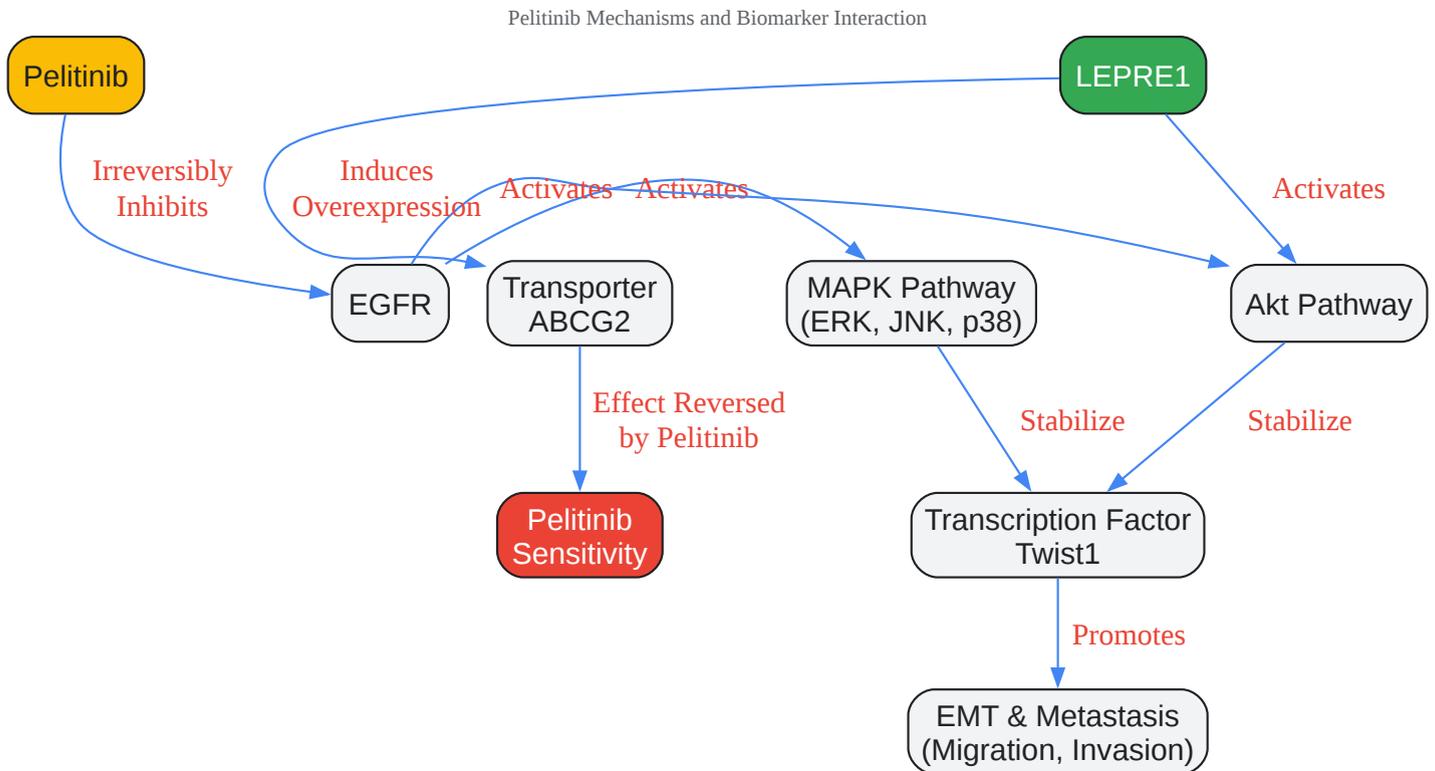
This protocol is based on a 2022 study that identified LEPRE1 as a biomarker for **pelitinib** sensitivity in leukemia and lung cancer cells [3].

- **Objective:** To validate the correlation between a specific biomarker (LEPRE1) and **pelitinib** responsiveness.
- **Cell Lines:** A549 lung cancer cells and acute myeloid leukemia (AML) cell lines (e.g., THP-1, KG-1).

- **Genetic Manipulation:**
 - **Gain-of-Function:** Transfect cells with LEPRE1/pcDNA3.1 plasmid to overexpress the protein.
 - **Loss-of-Function:** Transfect cells with siRNA against LEPRE1 to knock down its expression [3].
- **Functional Assays:**
 - **Cytotoxicity Assay:** Treat genetically manipulated cells with a range of **pelitinib** concentrations (e.g., 0-10 μM for 72 hours) and measure cell viability (e.g., with CCK-8 assay). Calculate IC50 values [3].
 - **Apoptosis Assay:** Measure cleavage of PARP (c-PARP) via immunoblotting as an apoptosis marker [3].
- **Mechanistic Investigation:**
 - **Immunoblotting:** Analyze signaling pathways (p-ERK, p-AKT) and protein expression (ABCG2, E-cadherin) in control and genetically modified cells with and without **pelitinib** treatment [3].

Signaling Pathways and Drug Responsiveness

The diagram below illustrates the key molecular relationships and signaling pathways impacted by **pelitinib**, as identified in the preclinical studies.



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Research Implications and Future Directions

The finding that **pelitinib**'s development for NSCLC is on hold suggests that future research should focus on:

- **Biomarker-Driven Patient Selection:** The discovery of **LEPRE1** as a potential biomarker for **pelitinib** sensitivity [3] offers a promising strategy. Future trials could be revitalized by enrolling patients preselected based on LEPRE1 expression or other molecular signatures.
- **Combination Therapies:** **Pelitinib**'s ability to inhibit ABC drug transporters [1] [4] suggests potential for combination regimens. Using **pelitinib** to chemosensitize cancer stem-like cells or overcome multidrug resistance, especially after treatments like hyperthermia, is a compelling area for further study [4].
- **Focus on Resistance Mechanisms:** As an irreversible EGFR inhibitor, **pelitinib** was historically investigated for cancers with resistance to first-generation TKIs [4]. This rationale remains relevant for studying resistance in oncogene-addicted cancers.

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